4,5-Dichloronaphthalene-1,8-dicarboxylic acid
Overview
Description
4,5-Dichloronaphthalene-1,8-dicarboxylic acid is a chemical compound with the molecular formula C12H6Cl2O4. It is a derivative of naphthalene, characterized by the presence of two chlorine atoms and two carboxylic acid groups at the 4,5 and 1,8 positions, respectively. This compound is known for its applications in the synthesis of dyes and pigments, as well as its role as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloronaphthalene-1,8-dicarboxylic acid typically involves the oxidation of 4,5-dichloroacenaphthene. The process is carried out in the presence of acetic acid and sodium dichromate as the oxidizing agent. The reaction conditions include maintaining a temperature range of 60 to 90°C .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route. The raw materials used include 4,5-dichloroacenaphthene, acetic acid, and sodium dichromate. The reaction is scaled up to handle large quantities, ensuring efficient conversion and high yield .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloronaphthalene-1,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The chlorine atoms can be substituted with other groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Sodium dichromate in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
4,5-Dichloronaphthalene-1,8-dicarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dichloronaphthalene-1,8-dicarboxylic acid involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. This reactivity is crucial for its role as an intermediate in chemical synthesis. Additionally, the carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride: A closely related compound with similar reactivity but different physical properties.
1,8-Naphthalic anhydride: Another naphthalene derivative with different substitution patterns.
4,5-Dichloronaphthalic anhydride: Similar in structure but with an anhydride functional group instead of carboxylic acids.
Uniqueness: 4,5-Dichloronaphthalene-1,8-dicarboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine atoms and carboxylic acid groups. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
4,5-dichloronaphthalene-1,8-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O4/c13-7-3-1-5(11(15)16)9-6(12(17)18)2-4-8(14)10(7)9/h1-4H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNPDRKCMZWQJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993504 | |
Record name | 4,5-Dichloronaphthalene-1,8-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7267-11-0 | |
Record name | 4,5-Dichloronapthalene-1,8-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007267110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dichloronaphthalene-1,8-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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